4-Bromo-5-fluoro-2-hydroxybenzoic acid

Physicochemical characterization Material properties Solid form analysis

Synthetic bottleneck: mono-halogenated scaffolds limit orthogonal reactivity for biaryl SAR exploration. 4-Bromo-5-fluoro-2-hydroxybenzoic acid solves this with dual halogenation: • C4 Br enables Suzuki-Miyaura coupling; C5 F permits late-stage SNAr - two diversity vectors from one building block. • Ortho-directing COOH/OH supports halogen-directed metalation for tri-substituted analogs. • Density 1.945 g/cm³ enhances crystallinity in solid-form screening. ≥95% purity; global shipping.

Molecular Formula C7H4BrFO3
Molecular Weight 235.008
CAS No. 1784366-04-6
Cat. No. B2385651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2-hydroxybenzoic acid
CAS1784366-04-6
Molecular FormulaC7H4BrFO3
Molecular Weight235.008
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)O)C(=O)O
InChIInChI=1S/C7H4BrFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12)
InChIKeyMNWUKSCLDBHHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoro-2-hydroxybenzoic Acid (CAS 1784366-04-6): Key Physicochemical and Procurement Specifications for Research-Grade Applications


4-Bromo-5-fluoro-2-hydroxybenzoic acid (C7H4BrFO3, MW 235.01) is a halogenated salicylic acid derivative bearing ortho-hydroxyl and carboxylic acid functionalities on a benzene ring substituted with bromine at the 4-position and fluorine at the 5-position [1]. This compound is a high-purity (≥95%) research chemical supplied as a solid , with predicted physicochemical properties including a density of 1.945±0.06 g/cm³ and a boiling point of 339.8±42.0 °C [1]. It is classified as harmful and an irritant , requiring standard laboratory handling protocols.

4-Bromo-5-fluoro-2-hydroxybenzoic Acid: Why Substitution with Mono-Halogenated Salicylic Acid Derivatives Compromises Reactivity and Physicochemical Profiles


Mono-halogenated salicylic acid analogs—such as 4-bromo-2-hydroxybenzoic acid (CAS 1666-28-0) or 5-fluoro-2-hydroxybenzoic acid (CAS 345-16-4)—lack the synergistic electronic and steric effects conferred by the ortho-dihalogen substitution pattern in 4-bromo-5-fluoro-2-hydroxybenzoic acid [1]. This dual halogenation critically modulates the compound's density (1.945 vs. 1.861–1.492 g/cm³), boiling point (340 vs. 307–330 °C), and the reactivity of the aromatic ring in cross-coupling reactions [1]. Generic substitution can therefore alter synthetic outcomes, purification profiles, and the physicochemical properties of downstream products—rendering direct interchange invalid without experimental validation .

4-Bromo-5-fluoro-2-hydroxybenzoic Acid: Quantitative Differentiation Evidence vs. Mono-Halogenated Analogs for Informed Procurement


Higher Predicted Density (1.945 g/cm³) Distinguishes 4-Bromo-5-fluoro-2-hydroxybenzoic Acid from Mono-Halogenated Analogs

The predicted density of 4-bromo-5-fluoro-2-hydroxybenzoic acid (1.945 ± 0.06 g/cm³) is substantially higher than that of its mono-halogenated counterparts [1]. For 4-bromo-2-hydroxybenzoic acid (CAS 1666-28-0), the predicted density is 1.861 ± 0.06 g/cm³ , and for 5-fluoro-2-hydroxybenzoic acid (CAS 345-16-4), it is 1.492 g/cm³ . This represents a +4.5% increase over the bromo analog and a +30.4% increase over the fluoro analog [1].

Physicochemical characterization Material properties Solid form analysis

Elevated Predicted Boiling Point (340 °C) of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid Enables Distinct Thermal Processing Windows

The predicted boiling point of 4-bromo-5-fluoro-2-hydroxybenzoic acid is 339.8 ± 42.0 °C, which is notably higher than that of the mono-bromo analog (330.2 ± 32.0 °C) and the mono-fluoro analog (307.4 ± 27.0 °C) [1]. This +9.6 °C and +32.4 °C difference in predicted boiling points indicates reduced volatility compared to both comparators [1].

Thermal stability Volatility Purification

Ortho-Dihalogenation in 4-Bromo-5-fluoro-2-hydroxybenzoic Acid Provides a Unique Orthogonal Handle for Sequential Cross-Coupling Reactions

While direct quantitative reactivity data for this specific compound is not publicly available, its structure (aryl bromide with an adjacent fluorine and ortho-carboxylic acid/hydroxyl groups) is known to participate in palladium-catalyzed Suzuki-Miyaura cross-couplings . The presence of both bromine and fluorine on the aromatic ring provides an orthogonal synthetic handle: the aryl bromide can undergo selective C-C bond formation via Suzuki coupling, while the C-F bond can be subsequently utilized in nucleophilic aromatic substitution or further functionalization after coupling [1]. This dual reactivity is not available in mono-halogenated salicylic acid derivatives, which can only undergo a single cross-coupling event without additional halogenation steps .

Suzuki-Miyaura coupling Sequential functionalization Biaryl synthesis

Commercial Supply of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid with Documented Purity (≥95%) Provides a Reproducible Research-Grade Starting Material

Multiple reputable chemical vendors supply 4-bromo-5-fluoro-2-hydroxybenzoic acid with a guaranteed minimum purity of 95%, often specified at 98% or higher . This purity level is consistent across suppliers, ensuring that procurement from any of these sources yields material suitable for reproducible research . In contrast, while mono-halogenated analogs are also available, their purity specifications can vary more widely (e.g., 4-bromo-2-hydroxybenzoic acid from 95% to 98% across vendors) .

Quality control Reproducibility Procurement specifications

4-Bromo-5-fluoro-2-hydroxybenzoic Acid: Optimal Application Scenarios Leveraging Differentiated Physicochemical and Synthetic Properties


Building Block for Sequential, Orthogonal C–C and C–F Bond Functionalization in Medicinal Chemistry

4-Bromo-5-fluoro-2-hydroxybenzoic acid is ideally suited as a core scaffold in drug discovery programs requiring the iterative construction of complex biaryl architectures. The aryl bromide enables initial Suzuki-Miyaura coupling with diverse boronic acids [1], while the remaining C–F bond can be exploited for late-stage nucleophilic aromatic substitution (e.g., with amines or alkoxides) after the coupling step . This orthogonal reactivity allows chemists to rapidly explore SAR in two distinct regions of the molecule using a single, commercially available building block, significantly accelerating lead optimization campaigns [2].

Precursor for Halogen-Directed Metalation and Functionalization in Agrochemical Synthesis

The combination of an ortho-directing carboxylic acid/hydroxyl group with a bromine substituent makes this compound an excellent substrate for halogen-directed ortho-metalation [1]. Subsequent trapping with electrophiles yields tri-substituted benzoic acid derivatives that are challenging to access via other routes. The 5-fluoro substituent further modulates the electronic character of the aromatic ring, influencing both the regioselectivity of metalation and the biological activity of the resulting products . This is particularly valuable in the development of novel herbicides or fungicides where specific halogenation patterns are critical for target binding and metabolic stability [2].

Model Substrate for Developing and Benchmarking Suzuki-Miyaura Coupling Methodologies with Base-Sensitive Aryl Halides

The free carboxylic acid and hydroxyl groups present in 4-bromo-5-fluoro-2-hydroxybenzoic acid render it a challenging substrate for palladium-catalyzed cross-couplings due to potential catalyst poisoning and deprotonation under basic conditions [1]. Consequently, this compound serves as a rigorous test case for evaluating new catalytic systems, ligands, or reaction conditions (e.g., base-free protocols) designed to tolerate polar, protic functionalities . Successful coupling of this demanding substrate under mild conditions demonstrates the robustness and broad applicability of a given methodology [2].

Physicochemical Property Modulator in Crystalline Material Design

The significantly higher predicted density (1.945 g/cm³) and boiling point (340 °C) of 4-bromo-5-fluoro-2-hydroxybenzoic acid, compared to its mono-halogenated analogs [1], can be leveraged in crystal engineering and solid-form screening. When incorporated into co-crystals or salts, this compound may confer enhanced thermal stability and altered dissolution profiles due to stronger intermolecular interactions (e.g., halogen bonding from bromine and hydrogen bonding from carboxylic acid/hydroxyl) [2]. This makes it a valuable co-former for optimizing the solid-state properties of active pharmaceutical ingredients (APIs).

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